molecular formula C11H13N5O B11800040 1-(Pteridin-4-yl)piperidin-3-ol

1-(Pteridin-4-yl)piperidin-3-ol

Cat. No.: B11800040
M. Wt: 231.25 g/mol
InChI Key: YNQMWRCQCATLKC-UHFFFAOYSA-N
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Description

1-(Pteridin-4-yl)piperidin-3-ol is a compound that features a pteridine ring fused to a piperidine ring with a hydroxyl group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the pteridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of nanocatalysts have been explored to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pteridin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the piperidine or pteridine rings.

Common Reagents and Conditions:

    Oxidation: Iodosylbenzene can be used as an oxidizing agent.

    Reduction: Hydrogenation using metal catalysts such as palladium or platinum.

    Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted piperidines and pteridines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Pteridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its derivatives have been shown to inhibit the CCR5 receptor, which is crucial for HIV entry into host cells . The compound’s structure allows it to form strong interactions with its targets, leading to effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Uniqueness: 1-(Pteridin-4-yl)piperidin-3-ol is unique due to the combination of the pteridine and piperidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

1-pteridin-4-ylpiperidin-3-ol

InChI

InChI=1S/C11H13N5O/c17-8-2-1-5-16(6-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2

InChI Key

YNQMWRCQCATLKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)O

Origin of Product

United States

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